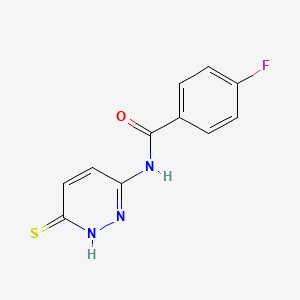

4-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide

CAS No.: 1286722-00-6

Cat. No.: VC4579670

Molecular Formula: C11H8FN3OS

Molecular Weight: 249.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1286722-00-6 |

|---|---|

| Molecular Formula | C11H8FN3OS |

| Molecular Weight | 249.26 |

| IUPAC Name | 4-fluoro-N-(6-sulfanylidene-1H-pyridazin-3-yl)benzamide |

| Standard InChI | InChI=1S/C11H8FN3OS/c12-8-3-1-7(2-4-8)11(16)13-9-5-6-10(17)15-14-9/h1-6H,(H,15,17)(H,13,14,16) |

| Standard InChI Key | BHJBZWVDSHAJKC-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)NC2=NNC(=S)C=C2)F |

Introduction

4-Fluoro-N-(6-mercaptopyridazin-3-yl)benzamide is a synthetic organic compound with the CAS number 1286722-00-6. It has a molecular formula of C11H8FN3OS and a molecular weight of 249.27 g/mol . This compound belongs to the benzamide class, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity

Although specific biological activity data for 4-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide are not readily available, compounds with similar structures have shown promising antimicrobial and anticancer activities. For instance, benzamide derivatives have been explored for their potential in combating bacterial resistance and cancer .

Synthesis and Potential Applications

The synthesis of benzamide derivatives typically involves the reaction of a benzoyl chloride with an appropriate amine. In the case of 4-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide, the synthesis would likely involve a similar approach, using 4-fluorobenzoyl chloride and 6-mercaptopyridazin-3-amine.

Given the structural similarity to other biologically active compounds, 4-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide may have potential applications in the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume